molecular formula C10H11BrN2O B8633750 2-amino-3-bromo-N-cyclopropylbenzamide

2-amino-3-bromo-N-cyclopropylbenzamide

Cat. No. B8633750
M. Wt: 255.11 g/mol
InChI Key: LEQZRKBAYJFMAF-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

To a heterogenous mixture of 2-amino-3-bromobenzoic acid (Sigma-Aldrich; 8.00 g, 37.0 mmol) in EtOAc (80 mL) at 0° C. was added 1-propanephosphonic acid cyclic anhydride (T3P) (Alfa-Aesar; 50 wt. % solution in EtOAc, 24.00 mL, 40.7 mmol) followed by cyclopropylamine (2.57 mL, 37.0 mmol). The ice bath was removed and the reaction was stirred at RT for 1 h. Saturated NaHCO3 (aq.) was added and the mixture was stirred for 5 minutes. The layers were separated and the organic layer was washed with saturated NaHCO3 (aq.) and brine. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated to afford 2-amino-3-bromo-N-cyclopropylbenzamide (723a; 6.00 g, 23.52 mmol, 64% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.50 (dd, J=7.82, 1.37 Hz, 1H), 7.20 (dd, J=7.92, 1.27 Hz, 1H), 6.50 (t, J=7.82 Hz, 1H), 6.13 (br. s., 2H), 2.85 (tq, J=7.02, 3.54 Hz, 1H), 0.83-0.91 (m, 2H), 0.57-0.64 (m, 2H). m/z (ES, +ve) 255.1, 257.0 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
2.57 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CCCP1(OP(CCC)(=O)OP(CCC)(=O)O1)=O.[CH:30]1([NH2:33])[CH2:32][CH2:31]1>CCOC(C)=O>[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:33][CH:30]1[CH2:32][CH2:31]1)=[O:6]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Br
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
Step Three
Name
Quantity
2.57 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
Saturated NaHCO3 (aq.) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated NaHCO3 (aq.) and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)NC2CC2)C=CC=C1Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.52 mmol
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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